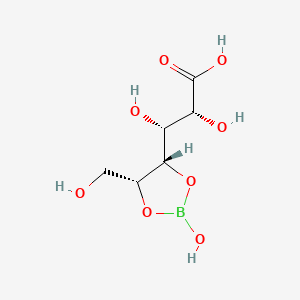

Boron gluconate

Description

Structure

2D Structure

Properties

CAS No. |

87-46-7 |

|---|---|

Molecular Formula |

C6H11BO8 |

Molecular Weight |

221.96 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-[(4S,5R)-2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoic acid |

InChI |

InChI=1S/C6H11BO8/c8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12/h2-5,8-10,13H,1H2,(H,11,12)/t2-,3-,4-,5-/m1/s1 |

InChI Key |

KJEUMRLAKARHEP-TXICZTDVSA-N |

Isomeric SMILES |

B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)O)O)O)CO)O |

Canonical SMILES |

B1(OC(C(O1)C(C(C(=O)O)O)O)CO)O |

Related CAS |

5743-34-0 (calcium salt) |

Origin of Product |

United States |

Synthetic Routes and Advanced Characterization of Boron Gluconate Complexes

Chemical Synthesis Pathways for Boron Gluconate and Analogues

The synthesis of this compound complexes can be achieved through several chemical pathways, each offering distinct advantages in terms of reaction conditions and product formation. These methods primarily involve the reaction between a boron source, typically boric acid, and gluconic acid or its derivatives.

Direct Esterification Reactions of Gluconic Acid and Boric Acid

The most straightforward method for synthesizing this compound is through the direct esterification of gluconic acid and boric acid. smolecule.com This reaction is typically performed in an aqueous solution where the hydroxyl groups of gluconic acid react with boric acid to form a cyclic ester. smolecule.com The process often involves heating the mixture to facilitate the esterification process.

The reaction can be summarized as the condensation of the hydroxyl groups on the gluconic acid molecule with boric acid, resulting in the formation of a boronate ester ring. To stabilize the resulting compound and prevent hydrolysis, a base such as sodium hydroxide (B78521) can be added to neutralize the acidic protons, forming the sodium salt of the this compound complex. Maintaining the pH below 8 is crucial to prevent the decomposition of the ester. In some procedures, delta-glucono lactone is used as the starting material, which forms gluconic acid upon heating in water before reacting with boric acid. google.com

Table 1: Parameters for Direct Esterification of Gluconic Acid and Boric Acid

| Parameter | Conditions | Purpose |

| Reactants | Gluconic acid (or delta-glucono lactone), Boric Acid | Formation of the boronate ester |

| Solvent | Water | Dissolves reactants and facilitates the reaction |

| Temperature | Mild heating (e.g., boiling) | Accelerates the esterification reaction |

| pH Control | Maintained below 8 | Prevents hydrolysis and decomposition of the ester |

Derivatization via Calcium Borogluconate (B8569688) Intermediates

Another synthetic route involves the use of calcium borogluconate as an intermediate. smolecule.com Calcium borogluconate itself is prepared by reacting calcium gluconate with boric acid in an aqueous solution. usda.gov This compound is noted for its higher solubility compared to calcium gluconate alone. usda.gov

The synthesis of calcium borogluconate typically involves heating a mixture of calcium gluconate and boric acid in water. Once formed, the calcium borogluconate can be converted to other forms, such as the sodium salt, through ion exchange processes. smolecule.com This method provides an alternative pathway to this compound complexes, particularly when a calcium-containing intermediate is desired or advantageous for subsequent reactions.

Table 2: Synthesis of Calcium Borogluconate

| Reactants | Ratio | Solvent |

| Calcium gluconate | 5 parts | Aqueous solution |

| Boric acid | 1 part | Aqueous solution |

One-Step Microwave-Assisted Approaches

More advanced and efficient synthetic methods include one-step microwave-assisted approaches. researchgate.netmdpi.com Microwave-assisted synthesis is known for its ability to significantly reduce reaction times and improve yields by providing rapid and uniform heating. tandfonline.com This technique can be applied to the synthesis of boron-containing compounds, including complexes with organic molecules like gluconate. researchgate.netmdpi.com

In the context of boron-gluconate related structures, a one-step microwave-assisted treatment has been used to synthesize hydrotalcite intercalated with D-gluconate (G-LDH), which is effective for borate (B1201080) sorption. researchgate.net This method involves the rapid heating of the reactants in a microwave reactor, leading to the formation of the desired product in a shorter timeframe compared to conventional heating methods. tandfonline.comacs.org While not a direct synthesis of a simple this compound salt, this approach demonstrates the applicability of microwave technology in creating complex structures involving borate and gluconate. The precise control over reaction parameters such as temperature and time is a key advantage of this method. mdpi.com

Spectroscopic and Diffraction Techniques for Molecular Elucidation

The structural characterization of boron-gluconate complexes relies heavily on a combination of spectroscopic and diffraction techniques. These methods provide detailed information about the molecular structure, bonding, and functional groups present in the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of boron-gluconate complexes in solution.

¹¹B NMR Spectroscopy is particularly useful due to the receptivity of the ¹¹B nucleus (spin I = 3/2, 80.1% natural abundance). magritek.com The chemical shift in ¹¹B NMR provides information about the coordination environment of the boron atom. Generally, tricoordinate boron (BO₃) resonates at a lower field compared to tetracoordinate boron (BO₄), which appears at a higher field. sdsu.eduillinois.edu For instance, a study on a boron-containing adenosine (B11128) product showed a signal at δ 7.0 ppm, which is indicative of a borate species. nih.gov In borate esters, the formation of a tetrahedral boronate anion is often preferred over the trigonal boronic acid form. mdpi.com The chemical shifts for trigonal borons are typically in the range of ~12.7-19.0 ppm, while tetrahedral borons are found in the range of ~-3.3 to 2.0 ppm. illinois.edu

¹³C NMR Spectroscopy provides detailed information about the carbon skeleton of the gluconate moiety. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of the carbon atoms involved in the ester linkage with the boron atom. libretexts.org For gluconic acid itself, ¹³C NMR signals have been reported at chemical shifts including 65.32, 73.67, 73.88, 75.28, 76.79, and 181.35 ppm in D₂O. nih.gov Changes in these shifts upon complexation with boron can indicate the sites of esterification.

No specific NMR data for yttrium-89 (B1243484) was found in the search results.

Table 3: Representative NMR Data for Boron and Gluconate Species

| Nucleus | Compound/Species | Solvent | Chemical Shift (ppm) | Remarks |

| ¹¹B | Trigonal Boron (BO₃) | - | ~12.7 - 19.0 | General range for tricoordinate boron. illinois.edu |

| ¹¹B | Tetrahedral Boron (BO₄) | - | ~-3.3 - 2.0 | General range for tetracoordinate boron. illinois.edu |

| ¹¹B | Diadenosine borate | - | 7.0 | Suggestive of a borate species. nih.gov |

| ¹³C | Gluconic Acid | D₂O | 65.32, 73.67, 73.88, 75.28, 76.79, 181.35 | Chemical shifts for the carbon skeleton. nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in boron-gluconate complexes and confirming the formation of the boronate ester. The vibrational frequencies of different bonds provide a molecular fingerprint of the compound.

The key vibrational modes for borate-containing materials are found in three main regions of the infrared spectrum. mdpi.com

1200–1500 cm⁻¹: This region corresponds to the asymmetric stretching of the B-O bond in trigonal BO₃ units. mdpi.com

800–1200 cm⁻¹: The B-O stretching in tetrahedral BO₄ units is observed in this range. mdpi.com

600–800 cm⁻¹: Bending vibrations of the bridging oxygen (B-O-B) between BO₃ and BO₄ units are active here. mdpi.com

In studies of related compounds, the formation of an ester from boric acid and glycine (B1666218) was supported by a shift in a peak from around 1190 cm⁻¹ to 1227 cm⁻¹, indicating the formation of the ester compound. researchgate.net FTIR can effectively differentiate between boron trioxide and borate structures. mdpi.com The presence of characteristic peaks for both the gluconate backbone (e.g., C-O, C=O, O-H stretches) and the newly formed B-O bonds confirms the successful synthesis of the boron-gluconate complex.

Table 4: Characteristic FTIR Absorption Regions for Borate Species

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 1200–1500 | Asymmetric stretching of B-O in trigonal BO₃ units. mdpi.com |

| 800–1200 | B-O stretching in tetrahedral BO₄ units. mdpi.com |

| 600–800 | B-O-B bending vibrations. mdpi.com |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a sample, and the scattering of the X-rays by the crystalline lattice produces a diffraction pattern. This pattern of intensities and angles is unique to the specific crystal structure.

In cases where only a powder sample is available, Powder X-ray Diffraction (PXRD) would be employed. mdpi.com The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), would serve as a fingerprint for the specific crystalline phase of the boron-gluconate complex. While more challenging than SCXRD for novel structure determination, PXRD is invaluable for phase identification, purity assessment, and determining lattice parameters. mdpi.comnih.gov For instance, in studies of related materials like gluconate-intercalated hydrotalcites, XRD is used to confirm the layered structure and the spacing between layers. researchgate.net Similarly, the XRD pattern of a crystalline boron-gluconate complex would exhibit characteristic peaks at specific 2θ values, indicative of its unique crystal lattice.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations applicable to the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

This data would collectively provide an unambiguous structural model of the boron-gluconate complex.

Thermogravimetric and Elemental Compositional Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uni-siegen.de This analysis provides information about the thermal stability of a material and the composition of its components, such as volatiles and decomposition products. tainstruments.com When coupled with Differential Thermal Analysis (DTA), which measures the temperature difference between the sample and an inert reference, it can also identify exothermic and endothermic events like phase transitions or decomposition. uni-siegen.de

For a hypothetical boron-gluconate complex, a TGA/DTA analysis would reveal its decomposition pathway. Typically, the analysis would show an initial weight loss at lower temperatures (around 100 °C) corresponding to the loss of water molecules if the complex is a hydrate. As the temperature increases, further weight loss would occur due to the thermal decomposition of the organic gluconate ligand. The DTA curve would indicate whether these decomposition steps are endothermic or exothermic. The final residual mass at the end of the experiment would likely correspond to a stable boron oxide.

While specific TGA/DTA curves for this compound are not present in the search results, the following table illustrates the expected stages of thermal decomposition based on the general principles of TGA. aut.ac.irresearchgate.net

| Temperature Range (°C) | Event | Associated Mass Change | DTA Peak |

| 50 - 150 | Dehydration | Weight Loss | Endothermic |

| 200 - 600 | Decomposition of Gluconate Ligand | Significant Weight Loss | Exothermic/Endothermic |

| > 600 | Formation of Final Residue | Stable Mass | - |

This analysis is critical for understanding the thermal stability and compositional makeup of the boron-gluconate complex.

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. myscope.training It is often coupled with scanning electron microscopy (SEM). When the sample is bombarded by the electron beam of the SEM, atoms within the sample are excited, emitting X-rays with energies characteristic of the elements present. chalmers.se An EDS detector measures the energy and intensity of these emitted X-rays to identify and quantify the elemental composition of the sample.

An EDS analysis of a boron-gluconate complex would be expected to detect the presence of Boron (B), Carbon (C), and Oxygen (O). However, the detection of light elements like Boron can be challenging for standard EDS detectors. jeol.com Modern detectors have improved capabilities for light element analysis, but quantitative analysis can still be difficult. researchgate.net The resulting spectrum would show peaks corresponding to the characteristic X-ray emission energies of these elements. The relative heights of the peaks can provide a semi-quantitative measure of the elemental composition.

The following table shows the primary elements that would be targeted in an EDS analysis of this compound and their expected Kα X-ray emission energies.

| Element | Symbol | Expected Kα Energy (keV) |

| Boron | B | 0.183 |

| Carbon | C | 0.277 |

| Oxygen | O | 0.525 |

This technique would confirm the elemental constituents of the synthesized complex, complementing the structural and thermal analyses provided by XRD and TGA/DTA.

Coordination Chemistry and Intermolecular Interactions of Boron Gluconate Systems

Fundamental Principles of Boron-Polyol Complexation

Boron's ability to form complexes with polyols (organic molecules with multiple hydroxyl or -OH groups) is a defining characteristic of its chemistry. oatext.com At physiological pH, boron is primarily found as boric acid (B(OH)₃). oatext.com Boric acid does not donate a proton but acts as a Lewis acid, accepting a hydroxyl ion (OH⁻) to form the tetrahedral borate (B1201080) anion, B(OH)₄⁻. oatext.com This conversion from a trigonal planar to a tetrahedral geometry is fundamental to its complexation with polyols. fukuoka-edu.ac.jp

The reaction between boronic acids and compounds containing cis-diol groups is reversible and forms the basis for many of its applications. nih.govacs.orgresearchgate.net This interaction is not merely a laboratory curiosity; it is believed to be the mechanism behind many of boron's beneficial health effects, as it can form ester complexes with biologically vital sugars like ribose. nih.gov

The presence and spatial arrangement of hydroxyl (-OH) groups on an organic molecule are critical for complex formation with boron. oatext.com Boron has a strong tendency to form stable complexes with molecules that have adjacent hydroxyl groups oriented in a cis configuration (on the same side of the molecule's plane). oatext.comnih.gov This specific structural requirement allows the borate ion to form a stable cyclic ester. nih.govrsc.org

The reaction involves the borate ion and two hydroxyl groups from the polyol, leading to the formation of a five- or six-membered ring, which is a highly stable configuration. rsc.orgscielo.pt This process is a dehydration condensation reaction, where water molecules are eliminated. fukuoka-edu.ac.jp The stability of the resulting borate ester complex is highly dependent on the polyol's structure, particularly the orientation of the hydroxyl groups, which must align favorably to match the tetrahedral coordination of the boron atom. scielo.pt This interaction can be so significant that it influences the formation and activity of important biomolecules like S-adenosyl methionine (SAM-e) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), which contain ribose with its cis-hydroxyl groups. nih.govnih.gov

Ligands, which are ions or molecules that bind to a central metal atom, can be classified by their "denticity"—the number of donor atoms they use to bind. byjus.com A monodentate ligand binds through a single donor atom, while a bidentate ligand binds through two. byjus.comlibretexts.orgsolubilityofthings.com When a bidentate or polydentate ligand forms a ring structure with the central atom, it is called a chelate. solubilityofthings.com Chelate complexes are generally more stable than complexes formed with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

In the context of boron-polyol interactions, several complexation stoichiometries and structures can occur:

Monodentate Complexation : A 1:1 complex can form where the borate ion binds to the polyol ligand in a monodentate fashion. fukuoka-edu.ac.jprsc.org

Bidentate Chelation (Monochelate) : The most common form of complexation involves one borate ion binding to two adjacent hydroxyl groups on a single polyol molecule, forming a stable five- or six-membered chelate ring. fukuoka-edu.ac.jprsc.org This is a bidentate interaction.

Dichelate Complexation (Bis-chelate) : In some cases, two polyol molecules can bind to a single borate ion, forming a bis-chelate complex. fukuoka-edu.ac.jpresearchgate.net For instance, research on borate complexes with various polyols has identified 1:2 complexes where one ligand binds in a bidentate manner and the other in a monodentate manner. fukuoka-edu.ac.jprsc.org The adsorption of borate onto gluconate-intercalated materials has been shown to occur through the formation of both bis-chelate and monodentate complexes. researchgate.net

The specific type of complex formed depends on factors such as the concentration of reactants, pH, and the specific structure of the polyol. fukuoka-edu.ac.jpresearchgate.net

Specificity of Gluconate as a Chelating Ligand in Boron Systems

Gluconate, the conjugate base of gluconic acid, is an effective chelating agent for a variety of metal ions and for boron. jiaanbiotech.comatamankimya.com Its structure, a six-carbon chain with five hydroxyl groups and a terminal carboxylate group, provides multiple potential binding sites. mpg.de The ability of gluconate to form stable complexes is particularly notable in alkaline conditions, where the deprotonation of its alcoholic hydroxyl groups creates favorable sites for chelation. mpg.deresearchgate.net

Research on dextran-based adsorbent gels has shown that gluconate residues, generated during the gel's cross-linking process, are responsible for boron adsorption, rather than the primary glucopyranoside units of the dextran (B179266) itself. fukuoka-edu.ac.jp This highlights the specific affinity between borate and the gluconate structure. The primary adsorbed species in these systems include five-membered mono-chelate complexes and bis-chelate complexes. fukuoka-edu.ac.jp

The stability of the boron-gluconate chelate is significantly influenced by pH. The complexation reaction proceeds most effectively with the tetrahedral borate anion, B(OH)₄⁻, which predominates at higher pH levels (above the pKa of boric acid, ~9.2). google.comcapes.gov.br In alkaline solutions, the alcoholic hydroxyl groups of gluconate can also deprotonate, providing additional negatively charged oxygen atoms that can form strong, stable chelate complexes. mpg.deresearchgate.net

The increased negative charge on the gluconate ligand at higher pH enhances its ability to bind with the borate anion. rsc.org This is a key reason why gluconate is such an effective chelating agent in alkaline environments. mpg.de The formation of these stable complexes at high pH is crucial for applications such as industrial cleaning and as a setting retardant in cement, where gluconate sequesters metal ions and prevents precipitation. atamankimya.comgoogle.com

Stability and Equilibrium Dynamics of Boron-Gluconate Complexes in Aqueous Environments

The formation of a complex between a metal ion (or in this case, the borate anion) and a ligand in solution is a reversible equilibrium reaction. wikipedia.org The strength of this interaction is quantified by the stability constant (Kstab), also known as the formation constant. wikipedia.orgsavemyexams.com A larger Kstab value indicates the formation of a more stable complex. savemyexams.com

The equilibrium for a 1:1 complex between borate (B⁻) and gluconate (L⁻) can be represented as: B⁻ + L⁻ ⇌ BL²⁻

The stability constant is given by: Kstab = [BL²⁻] / ([B⁻][L⁻])

The stability of borate-polyol complexes depends heavily on the specific polyol. For a complex to be considered strong, the association constant should be relatively high. For example, in the context of nutritional supplements, a boron-ligand association constant of at least 250 is considered preferable. google.com While specific Kstab values for boron-gluconate were not found in the provided search results, the principles of complex stability are well-established. The equilibrium can be shifted by changing conditions such as pH or reactant concentrations. rsc.orgresearchgate.net For instance, adding an excess of the polyol ligand is often necessary to drive the reaction towards the formation of stable complexes. researchgate.net Studies on similar systems, like boric acid and α-hydroxy carboxylic acids, have detailed methods for calculating the equilibrium constants based on pH changes upon complex formation. mdpi.com

Interactions with Metal Cations and Formation of Coordination Networks

Boron-gluconate complexes can further interact with metal cations, leading to the formation of more complex structures, including ternary complexes and coordination networks. mpg.de Gluconate itself is an excellent chelator for many metal cations, including Ca²⁺, Fe³⁺, and Al³⁺. atamankimya.commpg.de

In systems containing borate, gluconate, and a metal cation like calcium (Ca²⁺), synergic coordination can occur. u-szeged.hu Research has demonstrated the formation of ternary complexes of the type Ca(II)/B(III)/aldarate (a class of compounds structurally related to gluconate). mpg.de These complex interactions are critical in various applications. For instance, the formation of binary Ca(II)/gluconate and potential ternary Ca(II)/Fe(III)/gluconate complexes is relevant to the redox chemistry of iron in certain industrial processes. mpg.de Similarly, stable ternary complexes involving lanthanides (as analogues for actinides) have been observed, such as Ca(II)/Nd(III)/gluconate, which is important for understanding radionuclide mobility. mpg.denih.gov

Boronate anions (the general class to which boron-gluconate belongs) can act as bridging ligands, coordinating to two or three distinct metal ions. This ability allows them to serve as building blocks for the construction of extended three-dimensional structures known as coordination networks or metal-organic frameworks (MOFs). mdpi.com While specific research on networks formed directly from boron-gluconate was not identified, the fundamental principles show that the tetrahedral boronate core is a viable component for creating such materials. mdpi.com

Boronate Anions as Bridging Ligands

The coordination chemistry of boronate anions (R-B(OH)₃⁻) has gained attention for their ability to act as bridging ligands. mdpi.com In this role, a single boronate anion can connect two or more metal ions, a fundamental characteristic in the formation of coordination polymers. wikipedia.org This bridging capability stems from the tetrahedral geometry of the boronate anion, where the negative charge is distributed among the three oxygen atoms, allowing them to coordinate with multiple metal cations. mdpi.com

Investigations into boronate-based crystal structures with alkaline-earth metals have demonstrated that boronate anions can coordinate to two or three separate metal ions. mdpi.com This bridging function is crucial for constructing coordination networks. mdpi.com The specific coordination mode of the boronate can be influenced by the nature of the organic group (R-) attached to the boron atom. mdpi.com For instance, studies using boronic acids with non-coordinating organic chains have helped to isolate and understand the intrinsic metal-ligand interactions. mdpi.com The ability of boronate anions to act as bridging ligands highlights their importance as building blocks in the design and synthesis of new materials with specific structural properties. mdpi.comtandfonline.com

Formation of Ternary Complexes (e.g., Ca(II)/An(III/IV)/gluconate)

Gluconate is well-known for its strong complexation with a variety of metal ions, including actinides (An) and fission products, due to the presence of both a carboxylate group and multiple hydroxyl groups that can participate in chelation. mpg.defrontiersin.org The formation of ternary complexes, which involve three different chemical species, is a significant aspect of gluconate's coordination chemistry, particularly in alkaline to hyperalkaline conditions. mpg.de

In systems containing calcium(II) and trivalent or tetravalent actinides (An(III/IV)), the formation of ternary Ca(II)/An(III/IV)/gluconate species has been reported. mpg.defrontiersin.org These complexes exhibit enhanced stability. For example, ternary complexes have been proposed for Nd(III)/Cm(III) and Th(IV) in the presence of calcium and gluconate. mpg.deresearchgate.net The formation of such ternary complexes is also observed with other metal ions, such as in the Ca(II)/Al(III)/aldarate and Ca(II)/B(III)/aldarate systems. mpg.de The presence of calcium can significantly influence the speciation and solubility of actinides in these systems. frontiersin.orgresearchgate.net For instance, the formation of a CaThGluc₂(OH)₄⁰ complex has been suggested to explain the sorption behavior of thorium(IV) at high pH. researchgate.net The investigation of these ternary complexes is crucial for understanding the behavior of radionuclides in environments such as cementitious radioactive waste repositories, where calcium and organic ligands like gluconate are present. frontiersin.orgresearchgate.net

Boron Speciation in Complex Biological and Environmental Matrices

The speciation of boron, which refers to the distribution of the element among different chemical forms, is complex and varies significantly depending on the matrix. researchgate.net In environmental and biological systems, boron is not found in its elemental form but rather as various inorganic and organic compounds. researchgate.netinchem.org

In aqueous environmental matrices, boron compounds typically dissociate and hydrolyze to form boric acid (B(OH)₃) and the borate mono-anion (B(OH)₄⁻). industrialchemicals.gov.au At the near-neutral pH of most biological fluids, monomeric B(OH)₃ is the predominant species. inchem.org The speciation is also concentration-dependent; at higher concentrations and between pH 6 and 11, polyborate ions can form. inchem.org It is generally considered that various borate salts will exhibit the same boron speciation when dissolved in environmental matrices. industrialchemicals.gov.au However, the understanding of boron's fate and behavior in the environment is still developing, with many uncertainties remaining about the magnitude and importance of different boron sources and fluxes. researchgate.net

Organic Boron Biochemical Species (e.g., Sugar-Borate Esters)

In biological systems, particularly in plants, boron primarily exists as organic species. nih.gov Boron has the ability to form complexes with biomolecules containing cis-diol groups, leading to the formation of sugar-borate esters. nih.govwikipedia.org These esters are considered the primary dietary source of organic boron for humans, found naturally in fruits, vegetables, and nuts. nih.govnih.gov

Sugar-borate esters are mono- or di-sugar esters where one or two monosaccharide molecules are linked to a boron atom. nih.govnih.gov Examples of physiologically stable phyto-sugar-borate esters include pectic polysaccharide rhamnogalacturonan II (RG-II), fructose (B13574) and glucose borate esters, and sugar alcohol borate esters like those formed with sorbitol and mannitol (B672). nih.gov The formation of these esters is a key aspect of boron's biochemistry and is believed to be essential for the physiological functions of boron in plants. nih.gov For instance, the complexation of boric acid with sugars like mannitol is a well-established reaction. wikipedia.org The study of these organic boron species, such as calcium fructoborate, is important for understanding the distinct physiological effects of organic boron compared to inorganic borates. nih.govnih.gov

Mechanistic Investigations of Boron Gluconate in Cellular Systems in Vitro Models

Cellular Uptake and Transport Mechanisms of Boron-Gluconate Complexes

In aqueous solutions at physiological pH, boron exists predominantly as the small, uncharged molecule boric acid nih.gov. While boron gluconate serves as a delivery vehicle, its cellular uptake is governed by the transport mechanisms available to boric acid and its corresponding ion, borate (B1201080). The cellular membrane employs a multi-faceted approach for boron homeostasis, involving passive diffusion, channel-mediated transport, and active efflux systems.

Due to its nature as a small, uncharged molecule, boric acid can traverse cellular membranes via passive diffusion nih.gov. This process is driven by the concentration gradient across the membrane. Studies on purified plasma membrane vesicles from squash roots have determined that boron enters cells in part through passive diffusion across the lipid bilayer epa.gov. The permeability coefficient for boric acid in these plant plasma membrane vesicles was found to be six times higher than that of microsomal vesicles, indicating a significant level of passive movement into the cell epa.gov. This transport method does not require metabolic energy and represents a fundamental pathway for boron entry into cells mdpi.com.

To enhance uptake, particularly under boron-limited conditions, cells utilize protein channels to facilitate the diffusion of boric acid. A key family of proteins involved in this process is the Nodulin 26-like Intrinsic Proteins (NIPs), which are part of the major intrinsic protein (MIP) or aquaporin family nih.govmdpi.com.

In the plant Arabidopsis thaliana, NIP5;1 has been identified as a boric acid channel crucial for boron uptake from the soil into root cells nih.govnih.gov. Its close paralog, NIP6;1, also functions as a plasma membrane boric acid channel, but it is primarily involved in the preferential distribution of boron to young, developing shoot tissues nih.govnih.gov. Heterologous expression of NIP6;1 in oocytes demonstrated its ability to facilitate the rapid permeation of boric acid across the plasma membrane nih.gov. The expression of these NIP channels is often regulated by boron availability, with increased expression observed under conditions of boron deficiency nih.govmdpi.com.

Table 1: Boric Acid Channels Involved in Facilitated Diffusion

| Channel | Protein Family | Organism/Model | Primary Function | Reference |

|---|---|---|---|---|

| NIP5;1 | Nodulin 26-like Intrinsic Protein (NIP) | Arabidopsis thaliana | Facilitates boric acid uptake into root cells, especially under low-boron conditions. | nih.govnih.gov |

| NIP6;1 | Nodulin 26-like Intrinsic Protein (NIP) | Arabidopsis thaliana | Facilitates boric acid transport to growing shoot tissues (xylem-phloem transfer). | nih.gov |

| PIP1 | Plasma Membrane Intrinsic Protein | Xenopus laevis oocytes (expression system) | Expression resulted in a 30% increase in boron permeability, suggesting a role as a boron channel. | epa.gov |

Maintaining boron homeostasis requires not only uptake but also active efflux to prevent toxicity from over-accumulation. This is accomplished by specialized borate transporters.

In plants, transporters from the BOR family, such as BOR1, function as borate exporters to load boron into the xylem for long-distance transport mdpi.comnih.gov. The expression and activity of these transporters are tightly regulated to maintain appropriate cellular boron levels and are significantly upregulated during periods of boron starvation mdpi.com.

In mammalian cells, the transporter NaBC1 (encoded by the gene SLC4A11) is essential for cellular boron homeostasis researchgate.netelsevierpure.comnih.gov. NaBC1 is an electrogenic, voltage-regulated, Na+-coupled borate transporter researchgate.netelsevierpure.com. It mediates the movement of the borate ion, B(OH)4-, across the cell membrane researchgate.net. This transporter is critical for cell growth and proliferation, and its activity can be modulated by boron concentrations researchgate.netelsevierpure.com.

Table 2: Borate Transporters Involved in Active Efflux and Homeostasis

| Transporter | Organism/Model | Transport Type | Primary Function | Reference |

|---|---|---|---|---|

| BOR1 | Arabidopsis thaliana | Active Efflux (Exporter) | Loads borate into the xylem for systemic transport. | mdpi.comnih.gov |

| NaBC1 (SLC4A11) | Mammalian Cells | Na+-Coupled Co-transporter (Influx/Efflux) | Controls cellular boron homeostasis; essential for cell growth and proliferation. | researchgate.netelsevierpure.com |

Beyond transport across the membrane, boron can directly interact with membrane components, influencing their structure and function. Research suggests that boron plays a physiological role at the membrane by crosslinking glycoproteins escholarship.org. In studies using Arabidopsis and maize, numerous boron-binding proteins were identified within root microsomal preparations, many of which are components of membrane rafts escholarship.org. This finding supports the hypothesis that boron is involved in the structural integrity of membranes and the recruitment of specific proteins to functional microdomains escholarship.org.

Furthermore, the mammalian borate transporter NaBC1 has been shown to function as a mechanosensor by interacting with fibronectin-binding integrins nih.govnih.gov. This interaction allows cells to sense and respond to the physical properties of their microenvironment nih.gov. NaBC1 can also co-localize with integrins and growth factor receptors, forming functional clusters that enhance biochemical signaling and crosstalk between these pathways researchgate.net.

Intracellular Metabolic Pathway Modulation by Boron Compounds

Once inside the cell, boron can influence key metabolic pathways, particularly those involved in energy and substrate metabolism.

Boron has been shown to exert regulatory effects on enzymes within both the glycolytic and pentose phosphate pathways (PPP) nih.gov. The pentose phosphate pathway is a crucial metabolic route parallel to glycolysis that generates NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis wikipedia.org.

In plants, boron deficiency can lead to an increase in the amount of substrate metabolized via the pentose phosphate pathway nih.gov. This is potentially due to boron's ability to complex with 6-phosphogluconate, a key substrate in the PPP, which in turn inhibits the enzyme 6-phosphogluconate dehydrogenase nih.gov. The "gluconate shunt" represents an alternative route for glucose to enter the PPP, where glucose is converted to gluconate and then phosphorylated to 6-phosphogluconate nih.gov. This bypasses the initial, rate-limiting step of the traditional PPP.

Boron also affects the glycolytic pathway. In vitro experiments have shown that borate can bind to glyceraldehyde-3-phosphate dehydrogenase (GPD), a key glycolytic enzyme, causing structural changes and inhibiting its activity nih.gov. Boron also interacts with the NAD+ cofactor associated with GPD nih.gov.

Table 3: Influence of Boron on Key Metabolic Enzymes

| Enzyme | Metabolic Pathway | Observed Effect of Boron | Reference |

|---|---|---|---|

| 6-phosphogluconate dehydrogenase | Pentose Phosphate Pathway | Inhibited by boron, which complexes with the substrate 6-phosphogluconate. | nih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (GPD) | Glycolysis | Inhibited by borate, which binds to the enzyme and interacts with its NAD+ cofactor. | nih.gov |

| Lactate dehydrogenase | Glycolysis (Anaerobic) | Competitive inhibition with respect to NAD+. | nih.gov |

Modulation of Enzyme Activity by Boron-Gluconate Interactions

The biological activity of this compound is largely attributed to the boron atom's ability to form stable complexes with various biological molecules, including enzymes. This interaction can lead to the modulation of enzymatic pathways, either through inhibition or regulation. The unique chemistry of boron, particularly its capacity to form reversible covalent esters with diol-containing molecules, underlies its significant impact on cellular metabolism.

Boron has been identified as a regulator of enzymes that utilize pyridine or flavin nucleotides as coenzymes. A key mechanism of this regulation is the formation of a complex with the cis-hydroxyl groups present on the ribose moiety of nucleotides such as NAD+ and NADP+. This binding can lead to the reversible inhibition of the enzymes that depend on these cofactors.

6-phosphogluconate dehydrogenase (6PGD) is a critical enzyme in the pentose phosphate pathway (PPP), catalyzing the oxidative decarboxylation of 6-phosphogluconate to produce ribulose 5-phosphate and NADPH. nih.govnih.gov As an NADP+-dependent enzyme, its activity is susceptible to modulation by boron. By binding to the ribosyl moiety of the NADP+ cofactor, boron can interfere with the coenzyme's ability to participate in the redox reaction, thereby inhibiting 6PGD activity. The inhibition of 6PGD has significant metabolic consequences, as it can disrupt redox homeostasis and the production of biosynthetic precursors. nih.gov This makes 6PGD a therapeutic target in various diseases, including cancer and African Trypanosomiasis. nih.govresearchgate.neteurekaselect.com

The interaction of boron with antioxidant enzymes is complex and appears to be highly dependent on the dose and the biological context. In vitro and in vivo studies have reported varied effects on key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT).

Some research indicates that boron supplementation enhances the activity of antioxidant enzymes. researchgate.net For instance, dietary boron has been shown to increase the levels of SOD, catalase, and glutathione peroxidase, suggesting a role in bolstering the cellular antioxidant defense system. researchgate.net Conversely, other studies have demonstrated inhibitory effects. In glioblastoma cells, certain boron compounds were found to decrease CAT activity. jkns.or.kr Furthermore, boron toxicity in plants has been shown to negatively affect the activity of SOD, POX (peroxidase), and CAT, leading to increased oxidative stress. nih.gov There is also evidence that boron deficiency can lead to an increase in the enzymatic activities of peroxidase, catalase, and SOD. nih.gov This suggests that boron plays a crucial role in maintaining a homeostatic balance of these enzymes, with both deficiency and toxicity causing dysregulation. nih.govnih.gov

| Enzyme | Model System | Boron Status | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Wistar Rats | Supplementation | Enhanced | researchgate.net |

| Superoxide Dismutase (SOD) | Maize (Zea mays L.) Roots | Toxicity | Affected / Decreased | nih.gov |

| Catalase (CAT) | U87MG Glioblastoma Cells | Supplementation | Decreased | jkns.or.kr |

| Catalase (CAT) | Maize (Zea mays L.) Roots | Toxicity | Affected / Decreased | nih.gov |

| Peroxidase (POD/POX) | Maize (Zea mays L.) Roots | Toxicity | Affected / Decreased | nih.gov |

The influence of boron on enzymes involved in phenolic and auxin metabolism is critical for plant development and stress response.

Polyphenol Oxidase (PPO) and Phenylalanine Ammonia-Lyase (PAL): Based on available research, there is limited direct evidence from in vitro models detailing the specific modulation of Polyphenol Oxidase (PPO) and Phenylalanine Ammonia-Lyase (PAL) by this compound. PPO is a copper-containing enzyme responsible for enzymatic browning, while PAL is a key enzyme in the biosynthesis of phenolic compounds. wikipedia.orgnih.gov While buffers containing borate have been used in the study of PAL, this does not imply a direct regulatory role. citius.technologymdpi.com

Indole-3-acetic acid oxidase (IAAO): In contrast, a clear relationship has been established between boron levels and the activity of Indole-3-acetic acid oxidase (IAAO), the enzyme responsible for degrading the plant hormone auxin (IAA). Studies on squash and sunflower plants have shown that boron deficiency leads to a significant increase in IAAO activity. nih.govnih.govscispace.com This enzymatic change is one of the earliest detectable effects of boron deprivation. nih.govnih.gov The prevailing theory suggests that boron deficiency causes an accumulation of supraoptimal levels of endogenous IAA, which in turn induces higher IAAO activity, leading to the characteristic symptoms of boron deficiency. nih.govscispace.com

A frontier in biotechnology involves the creation of novel enzymes with catalytic capabilities not found in nature. This has been achieved by incorporating boron, in the form of the non-canonical amino acid para-boronophenylalanine, directly into the reactive center of a protein scaffold. techexplorist.comsciencelink.net

This innovative approach, which utilizes an expanded genetic code to insert the artificial amino acid, results in a "designer enzyme" or "boroenzyme." techexplorist.com The boronic acid group functions as a catalytic center, enabling unique chemical reactions. techexplorist.comyoutube.com For example, researchers have successfully created a boroenzyme that catalyzes the stereoselective condensation of α-hydroxyketones with hydroxylamine, a reaction mechanism that does not occur naturally. sciencelink.net The efficiency and selectivity of these boronic acid-containing enzymes can be further optimized through directed evolution, paving the way for the development of highly specific biocatalysts for the pharmaceutical and chemical industries. techexplorist.comyoutube.com

Role in Cellular Structural Integrity and Homeostasis

Boron, delivered via compounds like this compound, plays a fundamental role in maintaining the structural integrity of cells, particularly in plants. Its primary and most well-established function is in the cross-linking of specific polysaccharides within the cell wall.

The structural role of boron in the primary cell walls of higher plants is centered on its function as a covalent cross-linker for the pectic polysaccharide rhamnogalacturonan-II (RG-II). frontiersin.orgtandfonline.com RG-II is a highly complex polysaccharide domain characterized by a homogalacturonan backbone and four distinct side chains. frontiersin.org

| Component/Process | Description | Significance | Reference |

|---|---|---|---|

| RG-II Monomer | A complex pectic polysaccharide with four distinct side chains (A, B, C, D). | The fundamental unit that is cross-linked. | frontiersin.org |

| Boron Atom | Forms a borate ion [B(OH)4]- which acts as the bridging agent. | The essential micronutrient that creates the cross-link. | nih.gov |

| Binding Site | Apiosyl residues on side chain A of the RG-II molecule. | Provides the specific diol configuration for stable ester bond formation. | frontiersin.org |

| Chemical Bond | Borate-diester bridge. | A stable, covalent bond that links two RG-II molecules. | tandfonline.com |

| Resulting Structure | Dimerized RG-II (dRG-II-B). | Creates a three-dimensional pectic network, providing structural integrity to the cell wall. | nih.gov |

| Cellular Location of Formation | Primarily in the Golgi apparatus during polysaccharide synthesis and secretion. | Indicates the bridging is an integral part of cell wall assembly. | nih.govoup.com |

Kinetics of Boron Bridging within Cellular Compartments (e.g., Golgi, Apoplast)

In vitro and in vivo studies using plant cell models have elucidated the kinetics of boron bridging, a crucial process for the structural integrity of the cell wall pectin domain rhamnogalacturonan-II (RG-II). This process involves the formation of a borate diester bridge between two apiose residues on separate RG-II monomers, creating a stable dimer (dRG-II).

Research indicates that the dimerization of RG-II is a rapid process that primarily occurs within the endomembrane system, specifically the Golgi apparatus, before the pectin is secreted into the apoplast (the space outside the cell membrane). In studies using Rosa and Arabidopsis cell cultures, newly synthesized RG-II domains became boron-bridged very quickly, well before their secretion into the apoplast. This suggests that the necessary components, including the boron donor (such as boric acid), are present within the Golgi lumen.

While the majority of boron bridging occurs in the Golgi, the process can continue at a reduced rate after the RG-II is secreted into the apoplast. This indicates a biphasic kinetic model: a primary, rapid phase of dimerization inside the cell and a secondary, slower phase in the cell wall.

The efficiency of this bridging mechanism in vitro is significantly enhanced by the presence of cationic "chaperones." nih.govnih.gov While non-biological cations like lead (Pb2+) can facilitate this process, research has shown that biologically relevant polycations, such as polyhistidine and histidine/lysine-rich glycoproteins like extensins, also strongly promote RG-II dimerization. nih.govnih.gov These chaperones are thought to act catalytically by overcoming the electrostatic repulsion between the two anionic RG-II molecules, allowing the borate bridge to form. nih.govresearchgate.net This catalytic role is supported by the observation that they dissociate from the RG-II complex after dimerization is complete. nih.gov The optimal pH for this chaperone-assisted dimerization in vitro appears to be in the acidic range of 2.5–4.75. univ-poitiers.fred.ac.uk

Cellular Response Mechanisms to Boron-Gluconate Exposure

Boron compounds elicit a wide range of cellular responses, influencing fundamental processes such as cell proliferation, migration, and apoptosis. The specific outcomes of cellular exposure to boron are highly dependent on the cell type and the concentration of the boron compound used. These compounds have been shown to modulate intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell growth, survival, and metabolism. nih.govnih.govresearchgate.net

The influence of boron compounds on cell proliferation and migration is pleiotropic, with studies demonstrating both inhibitory and stimulatory effects depending on the biological context.

In various cancer cell lines, boron derivatives have demonstrated anti-proliferative and anti-migratory capabilities. For instance, boric acid has been shown to reduce the proliferation, migration, and invasion of human prostate cancer cells (DU-145) and endometrial adenocarcinoma cells (HEC-1B and Ishikawa). nih.gov In breast cancer cell lines (MCF7 and MDA-MB-231), boron derivatives like sodium pentaborate pentahydrate and sodium perborate tetrahydrate suppressed proliferation by downregulating the monopolar spindle-one-binder (MOB1) protein. nih.govresearchgate.net

Conversely, in the context of wound healing, certain boron compounds have been found to promote the proliferation and migration of dermal cells. Studies using human fibroblasts showed that boric acid and sodium pentaborate pentahydrate significantly increased cell proliferation and migration, which are essential processes for tissue regeneration. researchgate.net

The underlying mechanisms for these effects are linked to the modulation of key signaling pathways. The PI3K/Akt signaling pathway has been identified as a mediator of the effects of low-dose boron on the proliferation and apoptosis of rat intestinal epithelial cells. nih.govconsensus.app Other research has pointed to boron's ability to induce dose-dependent decreases in cyclins A-E and MAPK proteins, which are involved in cell cycle progression and proliferation. nih.gov

Table 1: Effects of Boron Compounds on Cell Proliferation and Migration in Various In Vitro Models

| Cell Line | Boron Compound | Effect on Proliferation | Effect on Migration/Invasion | Key Pathway(s) Implicated |

| DU-145 (Prostate Cancer) | Boric Acid | Inhibition nih.gov | Inhibition nih.gov | Not specified |

| HEC-1B, Ishikawa (Endometrial Cancer) | Boric Acid | Inhibition / Reduced Viability nih.gov | Inhibition / Reduced Adhesion nih.gov | Downregulation of Cyclins A-E, MAPK nih.gov |

| MCF7, MDA-MB-231 (Breast Cancer) | Sodium Pentaborate Pentahydrate, Sodium Perborate Tetrahydrate | Suppression nih.gov | Not specified | Downregulation of MOB1 protein nih.gov |

| Human Fibroblasts | Boric Acid, Sodium Pentaborate Pentahydrate | Increased researchgate.net | Increased researchgate.net | Not specified |

| IEC-6 (Rat Intestinal Epithelial) | Boron | Mediated by pathway nih.gov | Not specified | PI3K/Akt Signaling Pathway nih.gov |

| B16-F10 (Melanoma) | Boric Acid | Not specified | Inhibition (Wound healing assay) researchgate.net | Not specified |

Assessment of Genotoxicity and Oxidative Stress Pathways in Vitro Studies

Methodologies for In Vitro Genotoxicity Testing.gentronix.co.ukmdpi.comfrontiersin.org

In vitro genotoxicity testing comprises a battery of assays designed to detect genetic damage, such as gene mutations and chromosomal aberrations, induced by chemical substances. gentronix.co.ukmdpi.com These tests are crucial in identifying compounds that may pose a carcinogenic or mutagenic risk. re-place.be

Bacterial Reverse Mutation Assays (e.g., Ames Test).mdpi.com

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical compounds. nib.sieurofins.com.au This assay utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are auxotrophic for a particular amino acid (e.g., histidine or tryptophan) due to a mutation in the genes responsible for its synthesis. re-place.benib.si

The principle of the test is to expose these bacterial strains to the test substance and observe if it can cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking the specific amino acid. nib.siresearchgate.net An increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates the mutagenic potential of the substance. re-place.beresearchgate.net The assay is typically performed both with and without an external metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism and detect pro-mutagens that become mutagenic after metabolic conversion. researchgate.net

Mammalian Cell Chromosome Aberration Assays.mdpi.comresearchgate.net

The in vitro mammalian chromosomal aberration test is a cytogenetic assay that identifies substances causing structural damage to chromosomes in cultured mammalian cells. criver.comeurofins.comfda.gov This test can be conducted using various cell types, including primary human peripheral blood lymphocytes (HPBL) or established cell lines like Chinese hamster ovary (CHO) cells. criver.comfda.gov

During the assay, cell cultures are exposed to the test compound at several concentrations for a defined period, both with and without metabolic activation (S9). criver.com After treatment, the cells are arrested in the metaphase stage of cell division, harvested, and the chromosomes are microscopically examined for structural abnormalities. fda.govoecd.org These aberrations can be categorized as either chromosome-type (affecting both chromatids at the same locus) or chromatid-type (affecting only one chromatid). fda.gov A statistically significant, dose-dependent increase in the frequency of aberrant cells compared to the negative control indicates a positive result. eurofins.com

Studies have shown that some boron compounds are non-genotoxic in chromosome aberration assays performed on peripheral human blood cultures. mdpi.comresearchgate.net However, specific findings for boron gluconate are not detailed in the provided search results.

Micronucleus Assays.mdpi.com

The in vitro micronucleus (MN) assay is a widely used method for assessing both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events. gentronix.co.ukfrontiersin.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. frontiersin.org

This assay is often performed using cultured mammalian cells, including human lymphocytes. balikesir.edu.trmdpi.com To ensure that the cells analyzed have undergone division, a cytokinesis-blocking agent like cytochalasin B is frequently used, resulting in the formation of binucleated cells where micronuclei can be easily scored. frontiersin.org The frequency of micronuclei in treated cells is compared to that in control cultures. balikesir.edu.tr

Research on certain novel borenium and borinium compounds has demonstrated their non-genotoxic nature in micronucleus assays conducted on cultured human lymphocytes. mdpi.com In some cases, these boron compounds even exhibited anti-genotoxic properties against known mutagens. mdpi.comresearchgate.net While these findings are promising for boron compounds in general, specific data concerning this compound's performance in micronucleus assays is not explicitly available in the reviewed literature.

Biomarkers for DNA Damage and Cellular Stress Responses (e.g., p53, GADD45α, γH2AX).gentronix.co.ukfrontiersin.org

Cellular responses to DNA damage involve a complex network of signaling pathways that activate cell cycle checkpoints, DNA repair mechanisms, or apoptosis. mdpi.com Several key proteins serve as biomarkers for these processes.

p53: Known as the "guardian of the genome," the p53 tumor suppressor protein is a critical transcription factor that is stabilized and activated in response to various cellular stresses, including DNA damage. mdpi.comnih.gov Activated p53 can halt the cell cycle to allow time for DNA repair or induce programmed cell death if the damage is too severe. mdpi.com

GADD45α (Growth Arrest and DNA Damage-inducible alpha): This protein is a downstream target of p53 and is involved in cell cycle control, DNA repair, and apoptosis. mdpi.comnih.gov Interestingly, GADD45α can also act as an upstream effector in p53 stabilization, forming a positive feedback loop. nih.gov

γH2AX: Following the formation of DNA double-strand breaks (DSBs), one of the earliest events is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX. frontiersin.orgbiotechrep.ir This phosphorylated histone accumulates at the sites of DNA damage, forming foci that can be visualized and quantified, serving as a sensitive biomarker for DSBs. biotechrep.irnih.gov

These biomarkers are instrumental in mechanistic studies to understand how a substance interacts with cellular DNA and the subsequent cellular response. frontiersin.orgnih.gov

Boron-Gluconate Influence on DNA Integrity and Repair Mechanisms.frontiersin.orgresearchgate.net

The integrity of DNA is constantly challenged by endogenous and exogenous agents, and cells have evolved intricate DNA repair mechanisms to counteract this damage. researchgate.net These mechanisms include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), and double-strand break repair (DSBR). researchgate.net

Boron Neutron Capture Therapy (BNCT) provides an interesting context for the role of boron in DNA damage. In BNCT, non-radioactive boron-10 (B1234237) is delivered to tumor cells and then irradiated with neutrons. This process generates high-energy alpha particles and lithium-7 (B1249544) ions that cause severe, often clustered, DNA damage within the cell. nih.govmdpi.com This type of complex damage is thought to be difficult for cellular repair mechanisms to handle effectively, leading to cell death. frontiersin.orgnih.gov

While BNCT illustrates a specific application of boron in inducing DNA damage, the influence of this compound itself on DNA integrity and repair mechanisms under normal physiological conditions is not well-documented in the provided search results. The genotoxicity studies on other boron compounds suggest a general lack of direct DNA-damaging effects. msd.commdpi.comresearchgate.netmdpi.com Further research is needed to elucidate the specific interactions, if any, of this compound with DNA repair pathways.

Modulation of Cellular Oxidative Stress Responses.nih.govnih.govmdpi.commdpi.com

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govmdpi.com ROS can damage cellular components, including lipids, proteins, and DNA. mdpi.com Cells possess a sophisticated antioxidant defense system comprising both enzymatic and non-enzymatic components to mitigate oxidative damage. mdpi.com

Studies on boron in biological systems, particularly in plants, have shown that boron can play a role in modulating oxidative stress responses. For instance, in citrus plants subjected to copper-induced oxidative stress, boron supplementation was found to alleviate oxidative damage. nih.gov This was achieved by modulating the formation of ROS and methylglyoxal, as well as enhancing their detoxification systems. nih.gov The data indicated that adequate boron levels helped to reduce hydrogen peroxide (H₂O₂), superoxide (B77818) anion production rate (SAPR), and malondialdehyde (MDA) concentrations, which is a marker of lipid peroxidation. nih.gov

The table below summarizes the effects of different boron (B) concentrations on oxidative stress markers in the leaves and roots of citrus under excess copper (Cu) conditions, as reported in one study. nih.gov

| Treatment Group | Oxidative Stress Marker | Leaves | Roots |

| Excess Cu + Low B | H₂O₂ Production Rate | Increased | Increased |

| Superoxide Anion Production Rate | Increased | Increased | |

| Malondialdehyde (MDA) | Significantly Increased | Significantly Increased | |

| Methylglyoxal (MG) | Increased | Increased | |

| Excess Cu + Adequate B | H₂O₂ Production Rate | No significant change | No significant change |

| Superoxide Anion Production Rate | No significant change | No significant change | |

| Malondialdehyde (MDA) | Moderately Increased | Moderately Increased | |

| Methylglyoxal (MG) | No significant change | No significant change |

These findings suggest that boron can enhance the resilience of cells to oxidative stress, although the precise molecular mechanisms and the direct applicability of these findings from plant studies to mammalian systems in the context of this compound require further investigation.

Antioxidant Properties and Reduction of Oxidative Stress Markers (e.g., MDA)

There are no available in vitro studies that specifically investigate the antioxidant properties of this compound or its effects on reducing oxidative stress markers such as malondialdehyde (MDA).

Advanced Analytical Techniques for Research on Boron Gluconate

High-Precision Elemental Quantification in Diverse Matrices

For the precise measurement of boron content, particularly at trace levels, plasma-based atomic spectrometry techniques are the methods of choice. These techniques are renowned for their high sensitivity and ability to analyze complex samples.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a robust technique for the quantitative determination of boron. aston.ac.uk In this method, the sample is introduced into an argon plasma, which excites the boron atoms. As these atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of boron in the sample.

Key analytical wavelengths for boron determination by ICP-OES are 249.678 nm, 249.773 nm, and 208.957 nm. mdpi.comnih.gov The selection of the analytical line often depends on the sample matrix and potential spectral interferences. For instance, iron and chromium are known to cause common interferences in boron analysis. nih.gov The detection limits for boron using ICP-OES typically range from 0.005 to 0.01 mg/L. nih.gov This technique allows for the rapid and simultaneous determination of multiple elements in a sample. mdpi.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers superior sensitivity compared to ICP-AES, with detection limits that can be three orders of magnitude lower. sckcen.be This makes it particularly suitable for the analysis of samples with very low boron concentrations, such as biological tissues. rsc.org In ICP-MS, the argon plasma ionizes the boron atoms from the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

ICP-MS can measure individual isotopes of boron, such as ¹⁰B and ¹¹B, which is advantageous for isotope dilution studies and tracer experiments. nih.govuvm.edu The detection limit for boron by ICP-MS can be as low as 0.3 ng ml⁻¹. rsc.org However, the technique is susceptible to challenges such as memory effects, where boron from a previous sample can adhere to the instrument's components and interfere with subsequent analyses. rsc.org Matrix composition can also suppress the ionization efficiency, potentially leading to biased results. nih.gov The use of internal standards, such as beryllium, can help to correct for these matrix effects and instrumental drift. uvm.edursc.org

| Parameter | ICP-OES/AES | ICP-MS |

|---|---|---|

| Principle | Measures emitted light from excited atoms | Measures mass-to-charge ratio of ionized atoms |

| Typical Detection Limits | 0.005 - 0.01 mg/L nih.gov | ~0.3 ng/mL (0.0003 mg/L) rsc.org |

| Common Interferences | Spectral (e.g., Iron, Chromium) nih.gov | Isobaric (e.g., ¹²C on ¹¹B), Matrix effects, Memory effects nih.govrsc.orgmdpi.com |

| Isotope Analysis | No | Yes (e.g., ¹⁰B, ¹¹B) nih.gov |

Complementary Spectroscopic and Chromatographic Methods

While plasma spectrometry techniques excel at elemental quantification, other methods are valuable for different aspects of boron analysis, such as providing simpler, more cost-effective quantification or separating different boron-containing species.

Colorimetric assays are simple and inexpensive methods for determining boron concentration. nih.govnih.gov These methods are based on a chemical reaction that produces a colored compound, with the intensity of the color being proportional to the boron concentration. The curcumin (B1669340) method is a well-established colorimetric assay for boron. nih.gov In this method, a water sample containing boron is acidified and evaporated in the presence of curcumin, which leads to the formation of a red-colored complex called rosocyanine. nemi.govrsc.org The rosocyanine is then dissolved in a suitable solvent, and its absorbance is measured with a spectrophotometer, typically at a wavelength of 550 nm. nih.gov

These assays are accessible to most laboratories as they only require a basic spectrophotometer. nih.gov They can be sensitive enough to determine nanomole quantities of boron. nih.gov However, colorimetric methods can be prone to interferences from other substances in the sample, such as high levels of nitrate (B79036) or hardness in water samples. nemi.gov

Gel filtration chromatography, also known as size-exclusion chromatography, is a technique used to separate molecules based on their size. nih.govthermofisher.com The stationary phase consists of porous beads with a specific range of pore sizes. ksu.edu.sa When a sample containing molecules of different sizes, such as boron gluconate and its potential oligomers or related species, is passed through the column, larger molecules that cannot enter the pores travel through the column more quickly and elute first. ksu.edu.sa Smaller molecules can enter the pores, which increases their path length and causes them to elute later. ksu.edu.sa

This method is particularly useful for separating this compound from other components in a mixture based on differences in their molecular weight. ksu.edu.sa A key advantage of gel filtration is that the separation can be performed under conditions that maintain the stability of the molecules of interest. nih.gov The choice of eluent is flexible, as it does not directly affect the separation mechanism, which is based solely on size. nih.govharvard.edu

Challenges and Future Directions in Boron Speciation Analysis

The accurate determination of not just the total amount of boron but also its different chemical forms, or species, is a significant analytical challenge. Boron speciation is crucial as the bioavailability, and reactivity of boron compounds depend on their chemical form.

A major challenge in boron analysis is the potential for loss of boron during sample preparation due to the volatility of certain boron compounds, such as boric acid. mdpi.com In plasma-based techniques, memory effects can lead to erroneously high results in subsequent analyses. rsc.org Furthermore, the sample matrix can significantly interfere with the analysis, requiring careful method development and the use of internal standards or matrix-matched calibration. nih.gov

Future research in the analytical chemistry of boron is likely to focus on several key areas. The development of more robust methods for boron speciation is a critical need. This may involve the coupling of separation techniques like chromatography with sensitive detection methods like ICP-MS. nih.gov There is also a trend towards the miniaturization of analytical systems, which could lead to portable and more efficient methods for on-site boron analysis. solubilityofthings.com The integration of artificial intelligence and machine learning into analytical workflows holds promise for improving data analysis and interpretation. solubilityofthings.com In the broader field of boron chemistry, there is ongoing development of new boron compounds with novel applications in catalysis and materials science, which will continue to drive the need for advanced analytical methodologies. mdpi.comoaepublish.com

Future Research Directions in Boron Gluconate Chemistry and Biology

Elucidating Undiscovered Molecular and Cellular Mechanisms of Action

While the biological effects of boron are recognized, the specific molecular pathways engaged by boron gluconate remain partially obscure. Current research indicates that boron compounds can influence a wide array of cellular processes, but the precise targets and downstream consequences are not fully mapped. Future investigations are needed to move beyond general observations and pinpoint the specific interactions of this compound at the cellular and subcellular levels. scdi-montpellier.frnih.gov

A primary area of future research will be the identification of specific protein and enzyme targets. Boron is known to interact with molecules containing cis-diol groups, and this interaction is thought to be a key part of its mechanism. numberanalytics.com However, a comprehensive profile of the proteins, glycoproteins, and glycolipids that this compound interacts with is lacking. Research will likely focus on identifying these binding partners to understand how this compound modulates critical cellular functions such as signal transduction, metabolic pathways, and immune responses. numberanalytics.comjafs.com.pl There is evidence suggesting boron can influence the activity of certain enzymes and modulate signaling pathways, including those involving G-protein coupled receptors (GPCRs), but the exact mechanisms require further elucidation. numberanalytics.compreprints.org

Furthermore, the impact of this compound on gene expression and cellular processes like apoptosis (programmed cell death) and fibrosis (tissue scarring) is an emerging area of interest. physiology.org Studies have shown that boron can affect the expression of extracellular matrix proteins and may play a role in tissue repair and remodeling. physiology.org Future work will aim to uncover the detailed signal transduction pathways that are activated or inhibited by this compound, leading to these effects. Understanding these mechanisms is critical for harnessing its therapeutic potential. nih.gov It is known that boron deficiency can affect meristem development in plants by influencing phytohormone cascades, suggesting that boron compounds may have complex regulatory roles in cell signaling that are yet to be fully explored in animal systems. nih.gov

Table 1: Potential Areas for Mechanistic Investigation of this compound

| Research Area | Potential Focus | Rationale |

| Protein Interactions | Identification of specific enzyme and receptor binding partners (e.g., GPCRs, serine proteases). | Boron's affinity for cis-diol groups suggests interactions with numerous glycoproteins and enzymes, but specific targets are largely unknown. numberanalytics.compreprints.org |

| Gene Expression | Analysis of transcriptional changes in response to this compound exposure. | To understand how it influences cellular function at the genetic level, including its role in inflammation and tissue repair. numberanalytics.com |

| Signaling Pathways | Mapping the specific signal transduction cascades affected by this compound. | Boron is implicated in various signaling events, but the precise pathways need to be detailed. frontiersin.org |

| Cellular Processes | Investigating the role in apoptosis, fibrosis, and immune modulation. | Preliminary evidence suggests boron can modulate these critical processes, opening avenues for therapeutic applications. physiology.org |

Development of Novel Boron-Gluconate Derivatives for Targeted Research Applications

The development of new molecules based on the this compound structure is a promising frontier for creating highly specific tools for research and potential therapeutic use. The synthesis of novel boron-containing compounds is an active area of medicinal chemistry, with applications ranging from enzyme inhibitors to agents for Boron Neutron Capture Therapy (BNCT). ontosight.aidgbnct.commdpi.com This same approach can be applied to this compound to create derivatives with tailored properties.

A key future direction is the design of this compound derivatives that can act as molecular probes. By attaching fluorescent tags, such as BODIPY (boron dipyrromethene), or other reporter molecules, researchers can create tools to visualize the uptake, distribution, and localization of this compound within living cells in real-time. rsc.orgacs.org This would provide invaluable insight into its biological journey. Another innovative approach involves creating "smart" molecular switches, where the fluorescence of a boron-based compound can be turned on or off in response to specific cellular stimuli like changes in pH or redox state, allowing for dynamic sensing of the cellular environment. icmab.esuab.cat

Furthermore, modifying the gluconate portion of the molecule could enhance its specificity for certain cellular targets. By adding moieties that are recognized by specific receptors or transporters overexpressed on particular cell types (e.g., cancer cells), it may be possible to direct the compound to desired locations in the body. dgbnct.com This strategy is already being explored for other boron compounds in cancer therapy and could be adapted for this compound to develop targeted delivery systems. dgbnct.comresearchgate.net The synthesis of boron-containing heterostructures and hybrids with other bioactive molecules, such as flavonoids, also opens up possibilities for creating compounds with novel or enhanced biological activities. researchgate.netbohrium.comboronvit.com

Table 2: Examples of Potential this compound Derivatives and Their Applications

| Derivative Type | Potential Modification | Research Application |

| Fluorescent Probes | Covalent attachment of a fluorophore (e.g., BODIPY). rsc.orgacs.org | High-resolution imaging of cellular uptake and subcellular localization. |

| Molecular Switches | Integration into a system that changes properties (e.g., fluorescence) in response to stimuli. icmab.esuab.cat | Real-time sensing of the intracellular environment (e.g., pH, redox state). |

| Targeted Agents | Addition of a ligand for a specific cell surface receptor. dgbnct.com | Selective delivery to specific cell types for targeted research or therapy. |

| Hybrid Compounds | Combination with other biologically active molecules (e.g., antioxidants, amino acids). researchgate.netmdpi.com | Investigation of synergistic effects and novel biological activities. |

Integration of Advanced Computational and Experimental Approaches for Mechanistic Insights

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating our understanding of this compound's biological activity. In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are becoming increasingly vital in medicinal chemistry for predicting how a molecule will interact with a biological target. cumhuriyet.edu.trumpr.ac.id

Future research will increasingly leverage these computational tools to screen for potential binding partners of this compound, predicting its affinity for various enzymes, receptors, and other proteins. preprints.orgresearcher.liferesearchgate.net Molecular docking can simulate the binding of this compound to the active site of a protein, providing insights into its potential as an inhibitor or modulator. cumhuriyet.edu.trumpr.ac.id MD simulations can then be used to study the stability of these interactions over time and understand the dynamic behavior of the this compound-protein complex. umpr.ac.id These computational predictions can guide experimental work, saving time and resources by prioritizing the most promising hypotheses for laboratory validation. For instance, researchers have used these methods to investigate boron-containing compounds as potential inhibitors for viral proteins and other therapeutic targets. cumhuriyet.edu.trresearchgate.net

This integrated approach extends to systems biology, which uses computational and mathematical models to understand the complex interactions within biological systems as a whole. nih.gov By combining experimental data from proteomics (the large-scale study of proteins) and metabolomics with computational analysis, researchers can build models of how this compound affects entire cellular networks. This can help to identify not just single targets but also the broader biological pathways that are perturbed, offering a more holistic view of its mechanism of action. nih.govmdpi.com

Advancements in In Vitro Boron Speciation and High-Resolution Cellular Imaging Techniques

A significant challenge in boron research is understanding what form the element takes within a complex biological environment (its speciation) and precisely where it is located within a cell. researchgate.net Future research will focus on advancing analytical techniques to address these questions with greater precision.

For in vitro speciation, techniques like ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for determining the chemical nature of boron complexes in biological samples. rsc.org However, there is a need to refine these methods to improve sensitivity and resolution, allowing for the characterization of this compound and its metabolites in complex mixtures like cell lysates or biological fluids. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the total amount of boron, but combining it with separation techniques like chromatography will be crucial for distinguishing between different boron species. rsc.org